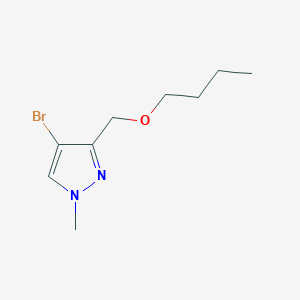
3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound characterized by its unique structural components, including a methoxynaphthalene moiety and a pyridinyl-pyrrolidine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Methoxynaphthalene Intermediate: Starting with naphthalene, a methoxy group is introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
Synthesis of the Pyridinyl-Pyrrolidine Intermediate: Pyridine and pyrrolidine are reacted under conditions that promote the formation of a pyridinyl-pyrrolidine structure, often involving reductive amination.
Coupling Reaction: The methoxynaphthalene intermediate is coupled with the pyridinyl-pyrrolidine intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy group in the naphthalene ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Hydroxylated derivatives of the naphthalene ring.
Reduction: Amino derivatives of the propanamide.
Substitution: Halogenated or other substituted aromatic compounds.
科学研究应用
3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
作用机制
The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, or ion channels.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
3-(2-Hydroxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)butanamide: Similar structure but with a butanamide instead of a propanamide.
Uniqueness
The presence of the methoxy group in the naphthalene ring and the specific arrangement of the pyridinyl-pyrrolidine moiety confer unique chemical properties and potential biological activities to 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-22-13-11-18-7-2-3-9-20(18)21(22)12-14-24(28)26-17-19-8-6-16-27(19)23-10-4-5-15-25-23/h2-5,7,9-11,13,15,19H,6,8,12,14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDMHHCXWSMKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-fluoro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2841019.png)

![tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2841021.png)


![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate,trifluoroaceticacid](/img/structure/B2841028.png)

![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)

![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)
